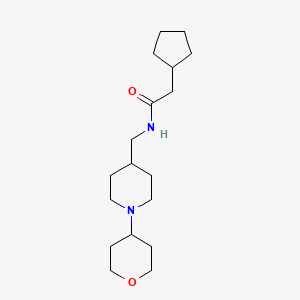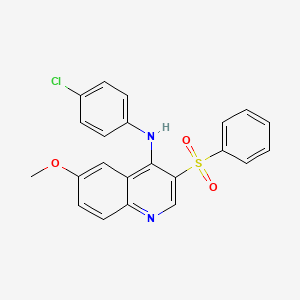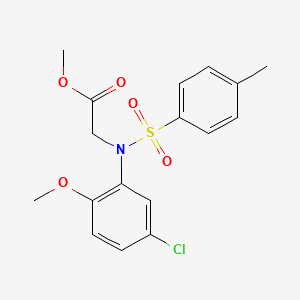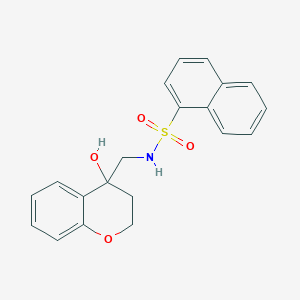![molecular formula C21H21ClN2O2 B2564241 4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one CAS No. 862244-18-6](/img/structure/B2564241.png)
4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one, also known as WAY-100635, is a selective antagonist for the serotonin 5-HT1A receptor. It is commonly used in scientific research to study the role of serotonin in various physiological and pathological conditions.
Scientific Research Applications
Antibacterial Activity
Piperazine derivatives have been explored for their antibacterial properties. This compound’s structure incorporates both a piperazine ring and a chromenone moiety, which could contribute to its antimicrobial effects. Researchers have synthesized similar derivatives and evaluated their antibacterial activity against various strains. Further studies are needed to assess the specific antibacterial potential of this compound .
Antifungal Applications
Piperazine-based compounds have demonstrated antifungal properties. Given the presence of a piperazine ring in this molecule, it’s worth investigating its efficacy against fungal pathogens. Researchers can explore its activity against specific fungal strains and assess its mechanism of action .
Antidepressant and Antipsychotic Potential
Piperazine derivatives have been investigated as potential antidepressants and antipsychotics. The compound’s unique structure may influence neurotransmitter systems, making it a candidate for mood-related disorders. Preclinical studies could shed light on its efficacy and safety profile .
Antiviral Research
The piperazine ring is a common motif in antiviral drugs. Researchers have explored its role in inhibiting viral replication. Investigating this compound’s antiviral activity against specific viruses (e.g., herpesviruses, influenza) could provide valuable insights .
Anti-Inflammatory Effects
Chromenone derivatives often exhibit anti-inflammatory properties. Researchers could explore whether this compound modulates inflammatory pathways, potentially contributing to novel anti-inflammatory therapies .
Antitumor Investigations
Piperazine-containing compounds have been studied for their antitumor effects. Researchers can evaluate this compound’s cytotoxicity against cancer cell lines and investigate its mechanism of action. It may serve as a lead compound for future drug development .
Neurodegenerative Diseases (Parkinson’s and Alzheimer’s)
Given the piperazine ring’s relevance to neuroactive compounds, researchers could explore this molecule’s potential in treating neurodegenerative diseases. In vitro and in vivo studies may reveal its neuroprotective effects .
Psychoactive Properties
While not a therapeutic application, it’s essential to mention that piperazine derivatives have been used illicitly for recreational purposes. Understanding this compound’s psychoactive effects could be relevant from a safety perspective .
Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been found to interact with a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
It’s known that piperazine derivatives can modulate the pharmacokinetic properties of a drug substance .
Biochemical Pathways
Compounds with a piperazine ring have been found to be involved in a variety of biological activities .
Pharmacokinetics
It is known that piperazine is a common structural motif found in pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds with a piperazine moiety have been found to exhibit a range of biological activities .
properties
IUPAC Name |
4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-15-5-6-20-19(11-15)16(12-21(25)26-20)14-23-7-9-24(10-8-23)18-4-2-3-17(22)13-18/h2-6,11-13H,7-10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJGWCODEMIOGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-2,6-diazaspiro[3.4]octane; bis(trifluoroacetic acid)](/img/structure/B2564158.png)
![1-(6-cyclopropylpyridazin-3-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2564159.png)


![N-(2-chloro-4-fluorophenyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2564162.png)
![methyl({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl})amine](/img/structure/B2564165.png)
![2-(benzylsulfanyl)-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2564166.png)
![2-methoxy-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2564168.png)

![4,8-Bis(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2564170.png)


![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2564177.png)
